What is the chemical structure of 2-[(2S)-oxolan-2-yl]acetic acid
What is the chemical structure of 2-[(2S)-oxolan-2-yl]acetic acid
An In-Depth Technical Guide to 2-[(2S)-oxolan-2-yl]acetic acid for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 2-[(2S)-oxolan-2-yl]acetic acid (CAS: 1240504-10-2), a valuable chiral building block for researchers, scientists, and professionals in drug development. The document details the molecule's chemical structure, physicochemical properties, and key stereochemical features. It further explores robust strategies for its synthesis and enantioselective control, which are critical for its application. A significant focus is placed on its role as a versatile intermediate in medicinal chemistry for the introduction of the chiral tetrahydrofuran (THF) moiety, a common scaffold in pharmacologically active compounds. Finally, this guide outlines detailed analytical methodologies, including chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment and standard spectroscopic techniques (NMR, IR, MS) for structural verification, providing a framework for rigorous quality control.
Chemical Identity and Physicochemical Properties
2-[(2S)-oxolan-2-yl]acetic acid, also known as (2S)-Tetrahydro-2-furanacetic acid, is a chiral carboxylic acid.[1] Its identity is defined by a specific set of identifiers and properties critical for its use in a laboratory setting. The racemic form of the compound is a liquid at room temperature with a boiling point of 144-146 °C at 16 mmHg. For long-term stability, storage at 4°C is recommended.
| Parameter | Value | Source |
| IUPAC Name | 2-[(2S)-oxolan-2-yl]acetic acid | N/A |
| Synonyms | (2S)-Tetrahydro-2-furanacetic Acid, (S)-2-(Tetrahydrofuran-2-yl)acetic Acid | [1] |
| CAS Number | 1240504-10-2 | [1][2] |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | N/A |
| InChI Key | IEDVQOXHVRVPIX-HGUROOLISA-N | N/A |
| Canonical SMILES | C1CC(OC1)CC(=O)O | N/A |
| Physical Form | Neat Liquid (Racemic Form) | [1] |
| Hazard Class | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | [2] |
Chemical Structure and Stereochemistry
The structure of 2-[(2S)-oxolan-2-yl]acetic acid consists of a saturated five-membered heterocycle, oxolane (tetrahydrofuran), substituted at the 2-position with an acetic acid group. The designation "(2S)" specifies the absolute stereochemistry at the C2 carbon of the oxolane ring, which is the sole chiral center. This defined stereochemistry is paramount, as the biological activity of downstream pharmaceutical compounds often depends on the precise three-dimensional arrangement of their constituent chiral fragments.
Synthesis and Enantioselective Control
The synthesis of enantiomerically pure 2-[(2S)-oxolan-2-yl]acetic acid is a non-trivial task that requires a deliberate stereocontrolled strategy. Direct asymmetric synthesis can be complex; therefore, a common and industrially scalable approach involves the synthesis of the racemic compound followed by a resolution step.
Route 1: Racemic Synthesis followed by Chiral Resolution
This strategy bifurcates into two main phases: the initial construction of the racemic acid and the subsequent separation of the desired (S)-enantiomer.
-
Synthesis of Racemic 2-(Oxolan-2-yl)acetic Acid : A robust method for synthesizing the racemic acid is the TEMPO-catalyzed oxidation of the commercially available 2-(tetrahydrofuran-2-yl)ethanol (tetrahydrofurfuryl alcohol).[3] This one-step process is advantageous due to its high yield (up to 95%) and mild reaction conditions, avoiding the complexities of multi-step constructions.[3]
-
Enantioselective Resolution : Once the racemic acid is obtained, chiral resolution is employed to isolate the (S)-enantiomer. This can be achieved through two primary methods:
-
Classical Resolution : This involves forming diastereomeric salts with a chiral amine resolving agent. While no direct protocol for this compound is published, a highly analogous procedure for resolving (RS)-tetrahydro-2-furoic acid uses L-phenylalaninol to selectively crystallize one diastereomer, from which the enantiomerically pure acid can be liberated.[4] This method is a proven, scalable technique for separating chiral carboxylic acids.
-
Enzymatic Kinetic Resolution : This method utilizes an enzyme (e.g., a lipase) that selectively catalyzes a reaction (such as esterification) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus allowing for separation. This strategy has been successfully applied to resolve racemic (tetrahydrofuran-2-yl)acetates.[5]
-
The following diagram illustrates a generalized workflow for the synthesis and resolution process.
Applications in Drug Discovery and Medicinal Chemistry
While 2-[(2S)-oxolan-2-yl]acetic acid is intended for research use only and not for direct human or veterinary application, its value lies in its utility as a chiral building block.[6][7] The tetrahydrofuran (THF) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its favorable properties:
-
Improved Physicochemical Properties : The THF moiety can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for optimizing the pharmacokinetic profile of a drug candidate.
-
Metabolic Stability : The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to aromatic or more labile structures.
-
Structural Rigidity and Vectorial Orientation : As a constrained five-membered ring, it orients its substituents in well-defined vectors in three-dimensional space. Incorporating this chiral fragment allows medicinal chemists to precisely control the geometry of a molecule, which is crucial for achieving high-affinity and selective binding to a biological target.
By providing a synthetically accessible source of the (S)-configured THF-acetic acid unit, this building block enables the stereoselective synthesis of more complex molecules, saving time and resources in the drug discovery pipeline.[6]
Analytical Methodologies and Quality Control
Rigorous analytical control is essential to confirm both the structural integrity and the enantiomeric purity of 2-[(2S)-oxolan-2-yl]acetic acid.
Chiral Purity Analysis by HPLC
The most critical quality control parameter is the enantiomeric excess (e.e.). This is determined using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
Expertise & Causality : The separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase.[8] For a non-aromatic carboxylic acid like this, polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are an excellent starting point due to their broad enantioselectivity, which arises from a combination of hydrogen bonding, dipole-dipole, and steric interactions.[8] A polar organic mobile phase (e.g., methanol or ethanol) is often effective for these types of compounds, offering good solubility and efficient separation.[9]
Step-by-Step Protocol for Chiral HPLC Method Development:
-
Column Selection : Screen polysaccharide-based CSPs such as Chiralcel® OD or Chiralpak® AD.
-
Mobile Phase Selection : Begin with a polar organic mobile phase, such as 100% methanol or ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1% v/v) is often necessary to suppress the ionization of the carboxyl group and ensure sharp, symmetrical peak shapes.[10]
-
Initial Screening : Inject a solution of the racemic standard (1 mg/mL in mobile phase) and run an isocratic method at a flow rate of 0.5-1.0 mL/min.
-
Optimization : If separation is observed, optimize the resolution (Rs) by adjusting the mobile phase composition (e.g., adding acetonitrile), flow rate, and column temperature.
-
Validation : Once baseline separation (Rs > 1.5) is achieved, the method can be validated for parameters such as linearity, precision, and accuracy according to established guidelines.
Structural Elucidation
Standard spectroscopic methods are used to confirm the chemical structure. While public experimental spectra for this specific enantiomer are scarce, the data for the racemic compound are well-predicted and serve as a reliable reference.[11]
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.[11]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis : Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected values.
Expected Spectroscopic Data:
The following tables summarize the predicted data based on the structure and analysis of analogous compounds.[11][12]
| Predicted ¹H NMR Data | ||||
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |
| -COOH | ~10-12 | broad singlet | 1H | Shift is concentration-dependent and proton is exchangeable with D₂O. |
| H-2 (THF ring) | ~4.1-4.3 | multiplet | 1H | Proton alpha to the ring oxygen and the chiral center. |
| H-5 (THF ring) | ~3.7-3.9 | multiplet | 2H | Protons alpha to the ring oxygen. |
| -CH₂-COOH | ~2.5-2.7 | doublet of doublets | 2H | Methylene protons adjacent to the chiral center and the carbonyl. |
| H-3, H-4 (THF ring) | ~1.8-2.1 | multiplet | 4H | Remaining methylene protons of the THF ring. |
| Predicted ¹³C NMR Data | |
| Assignment | Chemical Shift (δ) ppm |
| -C OOH | ~175-180 |
| C -2 (THF ring) | ~75-80 |
| C -5 (THF ring) | ~67-72 |
| -C H₂-COOH | ~40-45 |
| C -3, C -4 (THF ring) | ~25-33 |
| Predicted FT-IR & Mass Spec Data | |
| Technique | Expected Observations |
| FT-IR (ATR) | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1725 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹). |
| Mass Spec (ESI-) | [M-H]⁻ ion expected at m/z ≈ 129.06. |
Conclusion
2-[(2S)-oxolan-2-yl]acetic acid is a high-value chiral intermediate whose utility is defined by its specific stereochemistry and the versatile tetrahydrofuran scaffold. For researchers in drug discovery and development, a thorough understanding of its synthesis, stereochemical control, and analytical characterization is essential for its effective application. The methodologies and data presented in this guide provide a robust framework for the procurement, quality control, and strategic implementation of this building block in the synthesis of novel, enantiomerically pure molecules.
References
- Benchchem. A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid. Available from: https://www.benchchem.com/product/BCHM001234/technical-guide
- CymitQuimica. 2-[(2s)-Oxolan-2-yl]acetic Acid. Available from: https://www.cymitquimica.com/2-2s-oxolan-2-yl-acetic-acid-TR-O847128
- Sigma-Aldrich. 2-(Oxolan-2-yl)acetic acid | 2434-00-6. Available from: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah9a9947c4
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: https://www.lcgceurope.com/view/strategy-developing-hplc-methods-chiral-drugs
- ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Available from: https://www.researchgate.net/publication/281283307_HPLC_Separation_of_Enantiomers_of_Some_Chiral_Carboxylic_Acid_Derivatives_Using_Polysaccharide-Based_Chiral_Columns_and_Polar_Organic_Mobile_Phases
- NextSDS. 2-[(2S)-oxolan-2-yl]acetic acid — Chemical Substance Information. Available from: https://www.nextsds.com/en/search/details/1240504-10-2
- ChemicalBook. (R)-(+)-Tetrahydro-2-furoic acid synthesis. Available from: https://www.chemicalbook.com/synthesis/87392-05-0.htm
- ResearchGate. Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Available from: https://www.researchgate.
- Benchchem. Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid. Available from: https://www.benchchem.com/product/BCHM001234/technical-guide
- Benchchem. 2-(Tetrahydrofuran-2-yl)acetic Acid: A Comprehensive Technical Guide for its Application as a Chiral Building Block. Available from: https://www.benchchem.com/product/BCHM001234/technical-guide
- Sapphire Bioscience. 2-[(2S)-Oxolan-2-yl]acetic acid. Available from: https://www.sapphirebioscience.com/product/QZB50410/2-2S-oxolan-2-yl-acetic-acid
- Benchchem. Spectroscopic Profile of 2-(Tetrahydrofuran-2-yl)acetic Acid: A Technical Guide. Available from: https://www.benchchem.com/product/BCHM001234/technical-guide
- ChemicalBook. Acetic acid(64-19-7) 13C NMR spectrum. Available from: https://www.chemicalbook.com/spectrum/64-19-7_13cnmr.htm
Sources
- 1. 2-[(2s)-Oxolan-2-yl]acetic Acid | CymitQuimica [cymitquimica.com]
- 2. nextsds.com [nextsds.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-(+)-Tetrahydro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acetic acid(64-19-7) 13C NMR [m.chemicalbook.com]
